Acetoxycholestenone
Description
Acetoxycholestenone is a steroidal compound characterized by the presence of an acetyloxy (-OAc) group attached to the cholestenone backbone. Cholestenone itself is a ketone derivative of cholesterol, formed via the oxidation of the 3β-hydroxyl group in cholesterol to a ketone. The addition of the acetyloxy group at a specific position (commally at C-3 or C-7 in related steroids) modifies the compound’s physicochemical properties, including solubility, metabolic stability, and biological activity.
Properties
CAS No. |
34495-42-6 |
|---|---|
Molecular Formula |
C29H46O3 |
Molecular Weight |
442.7 g/mol |
IUPAC Name |
[(3S,5S,9R,10S,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-15-oxo-1,2,3,4,5,6,7,9,11,12,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C29H46O3/c1-18(2)8-7-9-19(3)25-17-26(31)27-23-11-10-21-16-22(32-20(4)30)12-14-28(21,5)24(23)13-15-29(25,27)6/h18-19,21-22,24-25H,7-17H2,1-6H3/t19-,21+,22+,24+,25-,28+,29-/m1/s1 |
InChI Key |
CHWPPYXTZHROMH-COQIGCCXSA-N |
SMILES |
CC(C)CCCC(C)C1CC(=O)C2=C3CCC4CC(CCC4(C3CCC12C)C)OC(=O)C |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC(=O)C2=C3CC[C@H]4C[C@H](CC[C@@]4([C@H]3CC[C@]12C)C)OC(=O)C |
Canonical SMILES |
CC(C)CCCC(C)C1CC(=O)C2=C3CCC4CC(CCC4(C3CCC12C)C)OC(=O)C |
Synonyms |
3 beta-acetoxy-5 alpha-cholest-8(14)-en-15-one 3-acetoxycholest-8(14)-en-15-one acetoxycholestenone |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
Acetoxycholestenone is structurally analogous to several cholestenone derivatives and other steroidal ketones. Key comparisons include:
The acetyloxy group in this compound increases lipophilicity compared to cholestenone, which may enhance its integration into lipid membranes or delay enzymatic degradation. This contrasts with 7-ketocholesterol, where the ketone group at C-7 is associated with pro-inflammatory and pro-apoptotic effects in vascular tissues .
Spectroscopic and Analytical Data
- Infrared (IR) Spectroscopy: The acetyloxy group exhibits a strong C=O stretch near 1740 cm⁻¹, distinct from the ketone stretch (~1710 cm⁻¹) in cholestenone .
- NMR: The acetyl methyl protons in this compound resonate at δ ~2.1 ppm (singlet), whereas cholestenone’s C-3 ketone lacks adjacent protons, resulting in a deshielded carbonyl carbon at δ ~210 ppm in ¹³C NMR .
Metabolic and Pharmacological Profiles
- Cholestenone: Rapidly reduced to cholesterol derivatives in hepatic tissues.
- This compound: The acetyloxy group may impede reduction by 3-ketosteroid reductases, prolonging its half-life in vivo. This property is exploited in synthetic routes to block undesired metabolic pathways .
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